molecular formula C34H20 B14763007 Tetrabenzo(a,c,j,l)naphthacene CAS No. 215-95-2

Tetrabenzo(a,c,j,l)naphthacene

Cat. No.: B14763007
CAS No.: 215-95-2
M. Wt: 428.5 g/mol
InChI Key: DVZSPMMHSDQQLV-UHFFFAOYSA-N
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Description

Tetrabenzo(a,c,j,l)naphthacene is a polycyclic aromatic hydrocarbon with the molecular formula C₃₄H₂₀ It is composed of four benzene rings fused to a naphthacene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetrabenzo(a,c,j,l)naphthacene typically involves the preparation of a soluble precursor, which is then sublimated on a gold (Au) surface under ultra-high vacuum conditions. Controlled annealing at temperatures ranging from 200°C to higher temperatures is used to achieve the desired structure .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. The focus remains on laboratory-scale synthesis for research purposes.

Chemical Reactions Analysis

Types of Reactions

Tetrabenzo(a,c,j,l)naphthacene undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, commonly using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce partially hydrogenated derivatives.

Scientific Research Applications

Tetrabenzo(a,c,j,l)naphthacene has a wide range of applications in scientific research, including:

    Chemistry: Used as a model compound for studying polycyclic aromatic hydrocarbons and their reactivity.

    Biology: Investigated for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Explored for its potential use in drug development and as a diagnostic tool.

    Industry: Utilized in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism by which Tetrabenzo(a,c,j,l)naphthacene exerts its effects involves interactions with molecular targets such as enzymes, receptors, and nucleic acids. These interactions can influence various biochemical pathways, leading to changes in cellular function and behavior.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tetrabenzo(a,c,j,l)naphthacene is unique due to its specific arrangement of benzene rings and naphthacene core, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

215-95-2

Molecular Formula

C34H20

Molecular Weight

428.5 g/mol

IUPAC Name

octacyclo[16.16.0.03,16.04,9.010,15.020,33.021,26.027,32]tetratriaconta-1,3(16),4,6,8,10,12,14,17,19,21,23,25,27,29,31,33-heptadecaene

InChI

InChI=1S/C34H20/c1-5-13-27-23(9-1)24-10-2-6-14-28(24)32-18-22-20-34-30-16-8-4-12-26(30)25-11-3-7-15-29(25)33(34)19-21(22)17-31(27)32/h1-20H

InChI Key

DVZSPMMHSDQQLV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C4=CC5=CC6=C(C=C5C=C24)C7=CC=CC=C7C8=CC=CC=C86

Origin of Product

United States

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